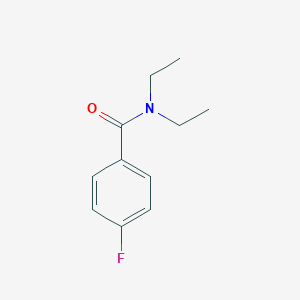

N,N-diethyl-4-fluorobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyl-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO/c1-3-13(4-2)11(14)9-5-7-10(12)8-6-9/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSGFTBHFBGGZPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395366 | |

| Record name | N,N-diethyl-4-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10366-88-8 | |

| Record name | N,N-diethyl-4-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N,N-diethyl-4-fluorobenzamide

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for N,N-diethyl-4-fluorobenzamide, a tertiary amide with applications in medicinal chemistry and materials science. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the core chemical principles, detailed experimental protocols, and critical safety considerations. The primary focus is on the robust and widely utilized Schotten-Baumann reaction, beginning with the synthesis of the key intermediate, 4-fluorobenzoyl chloride, from 4-fluorobenzoic acid. Furthermore, this guide explores modern alternative amide bond formation techniques, offers detailed product characterization, and presents a thorough analysis of the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

This compound is an aromatic amide whose structure is of significant interest in the development of novel chemical entities. The incorporation of a fluorine atom can modulate a molecule's lipophilicity, metabolic stability, and binding affinity, while the N,N-diethylamide group is a common pharmacophore and a powerful directing group in ortho-metalation reactions.

The synthesis of this target molecule is most classically and efficiently achieved through a two-step process. This primary pathway, which forms the core of this guide, involves:

-

Activation of the Carboxylic Acid: Conversion of 4-fluorobenzoic acid into the more reactive acyl chloride derivative, 4-fluorobenzoyl chloride.

-

Amide Bond Formation: Acylation of diethylamine with the prepared 4-fluorobenzoyl chloride via the Schotten-Baumann reaction.

This guide will first detail the experimental protocols for this primary pathway, including reagent choices and reaction mechanisms. Subsequently, alternative direct coupling methods that bypass the need for an isolated acyl chloride intermediate will be discussed, providing a comparative perspective for process optimization.

Logical Workflow for Synthesis

The following diagram illustrates the overarching synthetic strategy from the starting material to the final product.

Caption: Mechanism of the Schotten-Baumann reaction.

Experimental Protocol for this compound

-

Reactants:

-

4-Fluorobenzoyl chloride (1.0 eq)

-

Diethylamine (1.05 eq)

-

Sodium hydroxide (NaOH) (1.1-2.0 eq)

-

Dichloromethane (DCM) or diethyl ether as the organic solvent

-

Water

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve diethylamine (1.05 eq) in DCM.

-

Add an aqueous solution of sodium hydroxide (e.g., 10% w/v, containing 1.1-2.0 eq of NaOH). [1] 3. Cool the resulting biphasic mixture to 0-5 °C in an ice bath with vigorous stirring. [1] 4. Dissolve 4-fluorobenzoyl chloride (1.0 eq) in a small amount of DCM and add it dropwise to the vigorously stirred, cooled mixture over 15-30 minutes. [1] 5. After the addition is complete, remove the ice bath and allow the reaction to stir vigorously at room temperature. Monitor the reaction by TLC or LC-MS until the acyl chloride is consumed (typically 1-4 hours). [1] 6. Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

The product, this compound, can be purified by vacuum distillation or column chromatography on silica gel if necessary.

-

Alternative Synthetic Pathways: Direct Amide Coupling

Modern synthetic chemistry offers several direct coupling methods that avoid the isolation of the often moisture-sensitive acyl chloride. These one-pot procedures utilize coupling reagents to activate the carboxylic acid in situ.

Rationale for Using Coupling Reagents

Direct coupling is advantageous when:

-

The starting materials are sensitive to the harsh conditions of acyl chloride formation.

-

A one-pot procedure is desired for operational simplicity and to minimize handling of hazardous intermediates.

-

Minimizing racemization of chiral centers (not applicable here, but crucial in peptide synthesis) is a priority.

Common Coupling Reagents and Protocols

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective uronium-based coupling reagent that creates a reactive OAt-active ester. [2][3][4][5]

-

General Protocol using HATU:

-

Dissolve 4-fluorobenzoic acid (1.0 eq), HATU (1.05 eq), and the amine (1.1 eq) in an anhydrous aprotic solvent like DMF. [2][6] 2. Cool the solution to 0 °C.

-

Add a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq), dropwise to the stirred solution. [2][4][6] 4. Allow the reaction to warm to room temperature and stir for 1-18 hours, monitoring by TLC or LC-MS. [2] 5. Perform a standard aqueous workup by diluting with an organic solvent (e.g., ethyl acetate), washing with aqueous acid, bicarbonate, and brine, then drying and concentrating. [2] COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation coupling reagent prized for its high efficiency and improved safety profile, as its byproducts are non-explosive and water-soluble, simplifying purification. [7][8][9][10]

-

-

General Protocol using COMU:

-

To a mixture of 4-fluorobenzoic acid (1.0 eq), diethylamine (1.0 eq), and a base (e.g., DIPEA, 2.0 eq) in DMF at 0 °C, add COMU (1.0 eq). [9] 2. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-3 hours. [9]The reaction progress can often be monitored visually by a color change. [8] 3. Workup involves diluting with ethyl acetate and washing with aqueous acid, bicarbonate, and brine. [9]The water-soluble byproducts are easily removed during these washes.

-

Caption: Alternative direct coupling pathways.

Quantitative Data and Characterization

| Parameter | Pathway 1: Acyl Chloride | Pathway 2: Direct Coupling (HATU) |

| Starting Material | 4-Fluorobenzoyl chloride | 4-Fluorobenzoic acid |

| Key Reagents | Diethylamine, NaOH | Diethylamine, HATU, DIPEA |

| Solvent | DCM / Water | DMF |

| Temperature | 0 °C to RT | 0 °C to RT |

| Typical Reaction Time | 1-4 hours | 1-18 hours |

| Typical Yield | High (often >90%) | Good to Excellent (often >85%) |

| Purity | High after purification | High after purification |

| Reference | [11][1] | [2][3][5] |

Characterization Data for this compound [12]

-

Molecular Formula: C₁₁H₁₄FNO

-

Molecular Weight: 195.23 g/mol

-

Appearance: Expected to be a colorless to pale yellow oil or low-melting solid.

-

¹H NMR (CDCl₃, 400 MHz) - Expected Chemical Shifts: Based on analogous structures, the following proton signals are anticipated:

-

δ ~7.4 ppm (m, 2H): Aromatic protons ortho to the carbonyl group.

-

δ ~7.1 ppm (m, 2H): Aromatic protons meta to the carbonyl group.

-

δ ~3.5 ppm (br q, 2H): Methylene protons (-CH₂-) of one ethyl group.

-

δ ~3.2 ppm (br q, 2H): Methylene protons (-CH₂-) of the other ethyl group (signals may be broad or coalesce due to restricted rotation around the C-N amide bond).

-

δ ~1.2 ppm (br t, 3H): Methyl protons (-CH₃) of one ethyl group.

-

δ ~1.1 ppm (br t, 3H): Methyl protons (-CH₃) of the other ethyl group.

-

-

¹³C NMR (CDCl₃, 100 MHz) - Expected Chemical Shifts:

-

δ ~170 ppm: Carbonyl carbon (C=O).

-

δ ~163 ppm (d, J_CF ≈ 250 Hz): Aromatic carbon bearing the fluorine atom.

-

δ ~132 ppm (d): Aromatic ipso-carbon attached to the carbonyl group.

-

δ ~129 ppm (d): Aromatic carbons ortho to the carbonyl.

-

δ ~115 ppm (d): Aromatic carbons meta to the carbonyl.

-

δ ~43 ppm & ~40 ppm: Methylene carbons (-CH₂-). Two distinct signals may be observed due to restricted amide bond rotation.

-

δ ~14 ppm & ~13 ppm: Methyl carbons (-CH₃).

-

-

Mass Spectrometry (EI): The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 195. Other significant fragments would likely correspond to the loss of ethyl groups and the formation of the 4-fluorobenzoyl cation (m/z = 123). [12]

Safety and Hazard Analysis

The synthesis of this compound involves several hazardous reagents. A thorough risk assessment must be conducted before commencing any experimental work. All operations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

4-Fluorobenzoic Acid: Causes skin and serious eye irritation. [13][1][14][15][16]Avoid inhalation of dust.

-

Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to produce toxic gases (HCl and SO₂). Causes severe skin burns and eye damage. [17]Must be handled with extreme care under anhydrous conditions.

-

Oxalyl Chloride ((COCl)₂): Toxic by inhalation, in contact with skin, and if swallowed. [18][19][20][21]Causes severe burns and reacts violently with water. [18][19][20][21]* 4-Fluorobenzoyl Chloride: Causes severe skin burns and eye damage. [22][11][17][23][24]It is a combustible liquid and is moisture-sensitive. [23][24]* Diethylamine: Highly flammable liquid and vapor. [25][26][27][28][29]Toxic if swallowed or in contact with skin. [27][28]Causes severe skin burns and eye damage. [26][27][28][29]* HATU/COMU and Bases (DIPEA): These reagents can be irritants. Anhydrous solvents like DMF and DCM are hazardous and should be handled appropriately.

Conclusion

This technical guide has detailed the primary and alternative synthetic pathways for this compound. The classical two-step approach via the formation of 4-fluorobenzoyl chloride followed by a Schotten-Baumann reaction remains a robust, high-yielding, and cost-effective method. For scenarios requiring milder conditions or operational simplicity, direct amide coupling using modern reagents like HATU or COMU presents a powerful alternative. By understanding the mechanisms, experimental protocols, and safety considerations outlined herein, researchers can confidently and effectively synthesize this valuable chemical building block for applications in drug discovery and materials science.

References

- Benchchem. (2025). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.

- ChemicalBook. (2025). 4-Fluorobenzoyl chloride - Safety Data Sheet.

- Fisher Scientific. (2025). SAFETY DATA SHEET - Diethylamine.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Oxalyl Chloride, 98%.

- Penta Chemicals. (2025). Diethylamine - SAFETY DATA SHEET.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Fluorobenzoic acid.

- IDESA. (2025). diethylamine - Safety Data Sheet.

- ChemicalBook. (2025). Oxalyl chloride - Safety Data Sheet.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Fluorobenzoic acid.

- Reddit. (2025). 4-fluorobenzoyl chloride formation : r/Chempros.

- NIH. (2023). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.

- Carl Roth. (n.d.). Safety Data Sheet: 4-Fluorobenzoic acid.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Fluorobenzoyl chloride.

- Carl Roth. (n.d.). Safety Data Sheet: Diethylamine.

- Benchchem. (2025). Navigating the Schotten-Baumann Reaction: A Technical Guide for Amide Synthesis with Substituted Amines.

- Capot Chemical. (2019). MSDS of 4-fluorobenzoyl chloride.

- CDH Fine Chemical. (n.d.). OXALYL CHLORIDE CAS No 79-37-8 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- Fisher Scientific. (n.d.). Amide Synthesis.

- Benchchem. (2025). Application Notes & Protocols: Standard Operating Procedure for COMU Activation in Amide Bond Formation.

- Chem-Impex. (n.d.). 4-Fluorobenzoyl chloride.

- Sigma-Aldrich. (n.d.). 4-Fluorobenzoyl chloride 98%.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Oxalyl chloride.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Oxalyl chloride.

- Inhibitor Research Hub. (2025). HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation.

- Royal Society of Chemistry. (n.d.). Contents - Supporting Information.

- Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU.

- National Institutes of Health. (2023). This compound. PubChem Compound Summary for CID 3710899.

- Luxembourg Bio Technologies. (2009). COMU: A third generation of uronium-type coupling reagents.

- SciSpace. (n.d.). Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents.

- Elemental Microanalysis Ltd. (2024). 4-FLUOROBENZOIC ACID - Safety Data Sheet.

- ChemicalBook. (2023). The process of COMU coupling reaction.

- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- National Institutes of Health. (2023). 4-Fluorobenzamide. PubChem Compound Summary for CID 71572.

- ChemicalBook. (n.d.). 4-Fluorobenzyl chloride synthesis.

- Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.

- PrepChem.com. (n.d.). Synthesis of N,N-Diethylbenzamide.

- Organic Syntheses. (n.d.). Procedure 5: (E)-N,N-Diethyl-2-styrylbenzamide.

- National Institutes of Health. (n.d.). Synthesis of N-succinimidyl 4-[18F]fluorobenzoate, an agent for labeling proteins and peptides with 18F.

- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptidebridge.com [peptidebridge.com]

- 5. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]

- 6. Amide Synthesis [fishersci.co.uk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. The process of COMU coupling reaction._Chemicalbook [chemicalbook.com]

- 10. bachem.com [bachem.com]

- 11. 4-Fluorobenzoyl chloride 98 403-43-0 [sigmaaldrich.com]

- 12. This compound | C11H14FNO | CID 3710899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 14. fishersci.com [fishersci.com]

- 15. carlroth.com [carlroth.com]

- 16. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 17. capotchem.cn [capotchem.cn]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 19. chemicalbook.com [chemicalbook.com]

- 20. cdhfinechemical.com [cdhfinechemical.com]

- 21. assets.thermofisher.com [assets.thermofisher.com]

- 22. chemimpex.com [chemimpex.com]

- 23. chemicalbook.com [chemicalbook.com]

- 24. fishersci.com [fishersci.com]

- 25. merckmillipore.com [merckmillipore.com]

- 26. fishersci.com [fishersci.com]

- 27. pentachemicals.eu [pentachemicals.eu]

- 28. idesapetroquimica.com [idesapetroquimica.com]

- 29. carlroth.com:443 [carlroth.com:443]

An In-depth Technical Guide to the Mechanism of Action of N,N-diethyl-4-fluorobenzamide and its Derivatives in Melanoma

A Senior Application Scientist's Synthesis of Current Research for Drug Development Professionals

Preamble: Re-contextualizing the Role of Benzamides in Melanoma

Malignant melanoma remains one of the most aggressive and deadly forms of skin cancer. While significant strides have been made in targeted therapies focusing on signaling pathways like MAPK/ERK and PI3K/AKT, a parallel and critical area of research involves the development of agents that can selectively target melanoma cells for diagnostic and potentially therapeutic purposes.[1][2][3][4] The benzamide class of molecules, particularly N,N-diethyl-4-fluorobenzamide and its close structural analogs, has emerged not as a direct cytotoxic agent that modulates core signaling cascades, but as a highly specific ligand for a key biomarker of melanoma: melanin .

This guide provides a comprehensive overview of the scientifically validated mechanism of action for this compound class in melanoma. It clarifies that its primary role, as established in the literature, is a melanin-targeting vector for diagnostic imaging. We will delve into the causality behind this mechanism, the experimental frameworks used to validate it, and the potential future applications this specificity may unlock.

Part 1: The Foundational Principle: Melanin Affinity as a Targeting Vector

The core mechanism of action for this compound derivatives in the context of melanoma is their high binding affinity for melanin.[5][6] Melanin is a pigment produced and stored in organelles called melanosomes, which are abundant in most melanoma cells. This biological feature provides a unique and highly specific target that is absent in most other cell types in the body, offering a distinct advantage for targeted applications.

Most benzamide derivatives investigated for this purpose share a common structural element, Ph-CONH(CH2)mNR2, which is crucial for this interaction.[1] The mechanism is not one of signal pathway inhibition or induction of apoptosis, but rather a specific molecular recognition and binding process within the tumor microenvironment. This understanding has led to the development of radiolabeled benzamides as probes for Positron Emission Tomography (PET), a powerful in-vivo imaging technique.

The Role of the Melanogenesis Pathway

The specificity of these benzamide probes for melanoma is intrinsically linked to the melanogenesis pathway. The uptake of these compounds is significantly enhanced when melanoma cells are stimulated with L-tyrosine, a key precursor in the synthesis of melanin.[1][5][6] This provides compelling evidence that the compound's target is directly related to the machinery of pigment production.

Below is a diagram illustrating the simplified melanogenesis pathway and the proposed point of interaction for benzamide-based agents.

Caption: Melanin synthesis pathway and benzamide interaction.

Part 2: In Vitro and In Vivo Validation of the Mechanism

The melanin-targeting mechanism has been rigorously validated through a series of preclinical studies using radiolabeled derivatives, most notably N-(2-diethylaminoethyl)-4-[¹⁸F]fluorobenzamide ([¹⁸F]-DAFBA) and N-(2-(dimethylamino)ethyl)-4-¹⁸F-fluorobenzamide (¹⁸F-DMFB).[1][5]

In Vitro Cellular Uptake Studies

The foundational experiments involve incubating melanoma cell lines (e.g., B16F10 murine melanoma) with the radiolabeled compound.[1][5] The key finding from these studies is that cellular uptake is dramatically increased—by more than 18-fold in some cases—when the cells are pre-treated with L-tyrosine.[5][6] This directly supports the hypothesis that the compound binds to a product of the melanogenesis pathway. Furthermore, studies have shown temperature-dependent uptake, suggesting an active biological process is involved in the probe's internalization or binding.[7]

In Vivo Biodistribution and PET Imaging

Animal models are critical for validating this mechanism in a whole-body system. Xenograft models, where human or murine melanoma tumors are grown in mice, are commonly used.[6][7]

-

High Tumor-Specific Accumulation: Following intravenous injection, biodistribution studies consistently show that the radiolabeled benzamides rapidly and preferentially accumulate in melanoma tumors.[7][8][9]

-

Clearance from Background Tissues: Equally important is the rapid clearance of the probe from non-target tissues like the liver, lungs, and muscle.[7][9] This results in a high tumor-to-background ratio, which is essential for clear imaging.

-

Specificity Confirmed: The uptake is significantly lower in non-melanoma tumors (e.g., colorectal adenocarcinoma) and amelanotic (non-pigmented) melanoma tumors, further cementing the melanin-specific nature of the binding.[7][8]

Quantitative Data Summary

The following table summarizes representative biodistribution data from preclinical studies, demonstrating the high tumor uptake and favorable clearance profile of these agents.

| Compound | Model | Organ/Tissue | % Injected Dose per Gram (%ID/g) at 1-2h Post-Injection | Reference |

| ¹⁸F-DMFB | B16F10 Xenograft | Tumor | 13.0 ± 3.9 | [9] |

| Liver | 2.47 ± 0.9 | [9] | ||

| Muscle | < 0.5 | [5][9] | ||

| 4-[¹⁸F]FEBZA | B16F1 Xenograft | Tumor | 8.66 ± 1.02 | [7][8] |

| Liver | 3.25 ± 0.34 | [7] | ||

| HT-29 (Non-melanoma) | Tumor | 3.68 ± 0.47 | [7][8] | |

| C-32 (Amelanotic) | Tumor | 3.91 ± 0.23 | [7][8] |

Data are presented as mean ± standard deviation where available.

Part 3: Experimental Protocols for Mechanistic Validation

To ensure trustworthiness and reproducibility, the protocols used to validate the mechanism of action must be robust. Below are detailed, step-by-step methodologies for the key experiments.

Protocol: In Vitro Melanoma Cell Uptake Assay

Objective: To quantify the specific uptake of a radiolabeled benzamide derivative in melanoma cells and to confirm its dependence on melanogenesis.

-

Cell Culture:

-

Culture B16F10 mouse melanoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

-

Stimulation (Self-Validation Step):

-

Seed 1x10⁶ cells per well in a 6-well plate.

-

For the "stimulated" group, supplement the culture medium with L-tyrosine 24-48 hours prior to the experiment to upregulate melanin production. The "control" group receives no supplement.

-

-

Incubation with Radiotracer:

-

Remove media and wash cells with PBS.

-

Add 1 mL of fresh media containing the radiolabeled benzamide probe (e.g., 3.7 kBq / 0.1 µCi of [¹⁸F]-DAFBA) to each well.

-

Incubate for a defined period (e.g., 60 minutes) at 37°C. To test for active transport, a parallel experiment can be run at 4°C.[1]

-

-

Washing and Lysis:

-

Remove the radioactive medium.

-

Wash the cells three times with ice-cold PBS to remove unbound tracer.

-

Lyse the cells by adding 0.5 mL of 0.1 M NaOH to each well.

-

-

Quantification:

-

Collect the cell lysate.

-

Measure the radioactivity in the lysate using a gamma counter.

-

Calculate the uptake as a percentage of the initial added dose (%ID).

-

Causality Check: A significantly higher %ID in the L-tyrosine-stimulated group compared to the control group validates that uptake is dependent on the melanin synthesis pathway.

-

Protocol: Murine Xenograft Biodistribution Study

Objective: To determine the in-vivo biodistribution, tumor-targeting efficacy, and clearance profile of the radiolabeled benzamide.

-

Animal Model:

-

Implant 5-10 million B16F10 melanoma cells subcutaneously into the flank of C57BL/6 mice.

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

-

Radiotracer Administration:

-

Administer a known quantity (e.g., 370 kBq / 10 µCi) of the radiolabeled compound via tail vein injection.

-

-

Time-Course Analysis:

-

At predefined time points (e.g., 10, 30, 60, 120 minutes) post-injection, euthanize a cohort of mice (n=3-5 per time point).

-

-

Organ Harvesting and Measurement:

-

Immediately dissect and collect major organs (tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone, brain).

-

Weigh each tissue sample.

-

Measure the radioactivity in each sample using a gamma counter.

-

-

Data Analysis:

-

Calculate the uptake in each organ as the percentage of the injected dose per gram of tissue (%ID/g).

-

Causality Check: High %ID/g in the tumor relative to other organs, especially muscle and blood, demonstrates successful and specific in-vivo targeting. Comparing these results to a control group with non-melanoma tumors provides a self-validating system for specificity.

-

The logical workflow for developing and validating such a probe is depicted below.

Caption: Experimental workflow for validating a melanoma-targeting PET probe.

Part 4: Future Outlook: From Diagnostics to Theranostics

While the current body of evidence firmly establishes the mechanism of this compound derivatives as being centered on melanin-targeted imaging, this very specificity opens intriguing possibilities for therapeutic applications. The concept of "theranostics" involves using a molecular targeting agent for both diagnosis and therapy.

-

Targeted Radionuclide Therapy: The same benzamide ligand could be chelated with a therapeutic radioisotope (e.g., Lutetium-177 or Actinium-225) instead of a diagnostic one. This would deliver cytotoxic radiation directly to melanin-containing melanoma cells, minimizing off-target toxicity.

-

Drug Conjugation: The benzamide molecule could serve as a homing device, conjugated to a potent cytotoxic drug. This would create a melanoma-specific antibody-drug conjugate (ADC)-like molecule, concentrating the therapeutic payload within the tumor.

It must be emphasized that these are currently speculative applications for this specific compound class. Significant further research, including studies on cellular processing after binding, long-term retention, and non-radioactive cytotoxic effects, would be required to validate any therapeutic potential.

Conclusion

The mechanism of action of this compound and its derivatives in melanoma is a compelling example of leveraging a unique biological feature of a cancer cell for targeted purposes. Its action is not through the modulation of common oncogenic signaling pathways but via high-fidelity binding to melanin. This mechanism has been robustly validated through in vitro and in vivo studies, establishing this class of molecules as highly promising agents for the PET imaging of primary and metastatic melanoma. The insights gained from these diagnostic agents provide a strong foundation and a validated targeting vector for the future development of novel theranostic strategies against this devastating disease.

References

-

Garg, P. K., et al. (2009). N-(2-Diethylaminoethyl)-4-[18F]fluorobenzamide for imaging melanoma. National Center for Biotechnology Information. Available at: [Link]

-

Pyo, A., et al. (2019). N-(2-(Dimethylamino)Ethyl)-4-18F-Fluorobenzamide: A Novel Molecular Probe for High-Contrast PET Imaging of Malignant Melanoma. Journal of Nuclear Medicine, 60(7), 924-929. Available at: [Link]

-

Pyo, A., et al. (2018). N-(2-(Dimethylamino)Ethyl)-4-18F-Fluorobenzamide: A Novel Molecular Probe for High-Contrast PET Imaging of Malignant Melanoma. Journal of Nuclear Medicine. Available at: [Link]

-

Pyo, A., et al. (2018). N-(2-(dimethylamino)ethyl)-4-18F-fluorobenzamide: A Novel Molecular Probe for High- Contrast PET Imaging of Malignant Melanoma. Journal of Nuclear Medicine. Available at: [Link]

-

Garg, S., et al. (2017). Selective targeting of melanoma using N-(2-diethylaminoethyl) 4-[18F]fluoroethoxy benzamide (4-[18F]FEBZA): a novel PET imaging probe. PubMed. Available at: [Link]

-

National Center for Biotechnology Information. This compound. PubChem. Available at: [Link]

-

Pyo, A., et al. (2019). N-(2-(Dimethylamino)Ethyl)-4-18F-Fluorobenzamide: A Novel Molecular Probe for High-Contrast PET Imaging of Malignant Melanoma. National Institutes of Health. Available at: [Link]

-

AOBChem USA. This compound. Available at: [Link]

-

Wang, M., et al. (2023). Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group. SciELO. Available at: [Link]

-

Vashistha, S., et al. (2023). Molecular Susceptibility and Treatment Challenges in Melanoma. PubMed Central. Available at: [Link]

-

Turos-Korgul, L., et al. (2024). Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. PubMed Central. Available at: [Link]

-

Rageb, M. F., et al. (2024). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. PubMed Central. Available at: [Link]

-

Rageb, M. F., et al. (2024). (PDF) Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. ResearchGate. Available at: [Link]

-

Royal Society of Chemistry. Synthesis and biological evaluation of N-(4-phenylthiazol-2-yl)cinnamamide derivatives as novel potential anti-tumor agents. Available at: [Link]

-

Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PubMed Central. Available at: [Link]

-

Zhang, X., et al. (2022). Signal pathways of melanoma and targeted therapy. PubMed Central. Available at: [Link]

-

Satyamoorthy, K., et al. (2005). Understanding Signaling Cascades in Melanoma. PubMed Central. Available at: [Link]

Sources

- 1. N-(2-Diethylaminoethyl)-4-[18F]fluorobenzamide for imaging melanoma - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Molecular Susceptibility and Treatment Challenges in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Signal pathways of melanoma and targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Understanding Signaling Cascades in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-(2-(Dimethylamino)Ethyl)-4-18F-Fluorobenzamide: A Novel Molecular Probe for High-Contrast PET Imaging of Malignant Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jnm.snmjournals.org [jnm.snmjournals.org]

- 7. Selective targeting of melanoma using N-(2-diethylaminoethyl) 4-[18F]fluoroethoxy benzamide (4-[18F]FEBZA): a novel PET imaging probe - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective targeting of melanoma using N-(2-diethylaminoethyl) 4-[18F]fluoroethoxy benzamide (4-[18F]FEBZA): a novel PET imaging probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-(2-(Dimethylamino)Ethyl)-4-18F-Fluorobenzamide: A Novel Molecular Probe for High-Contrast PET Imaging of Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Data of N,N-diethyl-4-fluorobenzamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for the chemical compound N,N-diethyl-4-fluorobenzamide. As a tertiary amide with a fluorinated aromatic ring, its structural elucidation through modern spectroscopic techniques is fundamental for its application in research and development, particularly in the fields of medicinal chemistry and material science. This document, crafted from the perspective of a Senior Application Scientist, delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of the compound, offering not just the data itself, but the rationale behind the spectral features and the experimental methodologies employed.

Molecular Structure and Properties

This compound possesses the molecular formula C₁₁H₁₄FNO and a molecular weight of approximately 195.23 g/mol [1]. Its structure, characterized by a 4-fluorobenzoyl group attached to a diethylamine moiety, gives rise to a unique spectroscopic fingerprint that is invaluable for its identification and characterization.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural confirmation of this compound.

¹H NMR Spectroscopy

Experimental Protocol:

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00). The spectrum is acquired on a 400 MHz or higher field NMR spectrometer.

Data Interpretation:

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the protons of the two ethyl groups. Due to the restricted rotation around the amide C-N bond at room temperature, the two ethyl groups can be diastereotopic, leading to more complex signals than a simple quartet and triplet. However, at higher temperatures, or if rotation is fast on the NMR timescale, these signals may coalesce. For the purpose of this guide, we will consider the scenario where the ethyl groups are equivalent.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.4 | Multiplet | 2H | Aromatic protons ortho to the carbonyl group |

| ~7.1 | Multiplet | 2H | Aromatic protons meta to the carbonyl group |

| ~3.4 | Quartet | 4H | Methylene protons (-CH₂-) of the ethyl groups |

| ~1.2 | Triplet | 6H | Methyl protons (-CH₃) of the ethyl groups |

Causality of Signal Characteristics:

-

Aromatic Protons: The protons on the fluorinated benzene ring exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. The protons ortho to the carbonyl group are typically shifted downfield due to the electron-withdrawing nature of the amide.

-

Ethyl Group Protons: The methylene protons (-CH₂-) appear as a quartet due to coupling with the adjacent methyl protons. The methyl protons (-CH₃) appear as a triplet due to coupling with the adjacent methylene protons. The chemical shift of the methylene protons is downfield due to the deshielding effect of the adjacent nitrogen atom.

¹³C NMR Spectroscopy

Experimental Protocol:

The ¹³C NMR spectrum is typically acquired on the same sample used for ¹H NMR analysis. Proton decoupling is employed to simplify the spectrum, resulting in single lines for each unique carbon atom.

Data Interpretation:

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The presence of the fluorine atom will cause splitting of the signals for the aromatic carbons due to carbon-fluorine coupling.

| Chemical Shift (δ) (ppm) | Assignment |

| ~170 | Carbonyl carbon (C=O) |

| ~165 (d, ¹JCF ≈ 250 Hz) | Aromatic carbon attached to fluorine (C-F) |

| ~132 (d, ⁴JCF ≈ 3 Hz) | Aromatic carbon ipso to the carbonyl group |

| ~129 (d, ³JCF ≈ 8 Hz) | Aromatic carbons ortho to the carbonyl group |

| ~115 (d, ²JCF ≈ 22 Hz) | Aromatic carbons meta to the carbonyl group |

| ~43 | Methylene carbons (-CH₂-) of the ethyl groups |

| ~14 | Methyl carbons (-CH₃) of the ethyl groups |

Causality of Signal Characteristics:

-

Carbonyl Carbon: The carbonyl carbon is significantly deshielded and appears at a characteristic downfield chemical shift.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents on the ring. The carbon directly attached to the fluorine atom shows a large one-bond coupling constant (¹JCF). The other aromatic carbons exhibit smaller, through-bond couplings to the fluorine atom.

-

Ethyl Group Carbons: The methylene and methyl carbons of the ethyl groups appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

Experimental Protocol:

The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the sample is placed directly on the ATR crystal, and the spectrum is recorded.

Data Interpretation:

The IR spectrum provides information about the functional groups present in the molecule. For this compound, the key absorption bands are associated with the carbonyl group, the aromatic ring, and the C-N and C-F bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1630 | Strong | C=O stretching (amide I band) |

| ~1600, ~1500 | Medium | C=C stretching in the aromatic ring |

| ~1250 | Strong | C-N stretching |

| ~1220 | Strong | C-F stretching |

| ~850 | Strong | C-H out-of-plane bending for a 1,4-disubstituted benzene ring |

Causality of Signal Characteristics:

-

Amide I Band: The strong absorption around 1630 cm⁻¹ is a characteristic feature of the C=O stretching vibration in a tertiary amide.

-

Aromatic Ring Vibrations: The absorptions in the 1600-1500 cm⁻¹ region are typical for the stretching vibrations of the carbon-carbon bonds within the benzene ring.

-

C-N and C-F Stretching: The strong bands in the fingerprint region correspond to the stretching vibrations of the C-N and C-F bonds.

Mass Spectrometry (MS)

Experimental Protocol:

The mass spectrum is typically obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system with Electron Ionization (EI) at 70 eV. The sample, dissolved in a volatile solvent, is injected into the GC, where it is separated from any impurities before entering the mass spectrometer.

Data Interpretation:

The mass spectrum provides information about the molecular weight of the compound and its fragmentation pattern upon ionization.

Key Fragmentation Pathways:

Caption: Proposed key fragmentation pathways for this compound in EI-MS.

Tabulated Mass Spectral Data:

| m/z | Relative Intensity | Proposed Fragment |

| 195 | Moderate | Molecular ion [M]⁺˙ |

| 166 | Moderate | [M - C₂H₅]⁺ |

| 123 | High | [FC₆H₄CO]⁺ (4-fluorobenzoyl cation) |

| 95 | Moderate | [C₆H₄F]⁺ |

| 72 | High | [N(CH₂CH₃)₂]⁺ |

Causality of Fragmentation:

-

Molecular Ion: The peak at m/z 195 corresponds to the intact molecule with one electron removed.

-

α-Cleavage: A common fragmentation pathway for amides is the cleavage of the bond alpha to the carbonyl group, leading to the formation of the stable 4-fluorobenzoyl cation at m/z 123. This is often the base peak in the spectrum.

-

McLafferty Rearrangement: While less common for tertiary amides lacking a gamma-hydrogen on the N-alkyl chain, other rearrangements can occur.

-

Loss of Ethyl Group: Loss of an ethyl radical from the molecular ion can lead to the fragment at m/z 166.

-

Formation of the Diethylaminyl Cation: Cleavage of the amide bond can also result in the formation of the diethylaminyl cation at m/z 72.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a robust and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the connectivity of the atoms, with the fluorine atom providing an additional layer of structural information through C-F coupling. The IR spectrum clearly identifies the key functional groups, particularly the tertiary amide and the fluorinated aromatic ring. Finally, the mass spectrum confirms the molecular weight and provides characteristic fragmentation patterns that are consistent with the proposed structure. This comprehensive spectroscopic dataset serves as a critical reference for any researcher working with this compound, ensuring its identity and purity in various applications.

References

Sources

The Strategic Utility of N,N-diethyl-4-fluorobenzamide: A Technical Guide for Advanced Chemical Synthesis

Abstract

N,N-diethyl-4-fluorobenzamide has emerged as a pivotal fluorinated building block in contemporary organic synthesis. Its unique electronic properties, conferred by the interplay between the strongly electron-withdrawing fluorine atom and the robust N,N-diethylamide directing group, offer a versatile platform for the strategic construction of complex molecular architectures. This guide provides an in-depth exploration of the synthesis, reactivity, and diverse applications of this compound, with a focus on its utility in directed ortho-metalation and as a precursor for bioactive molecules and advanced materials. Detailed experimental protocols, mechanistic insights, and comparative data are presented to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively leverage this valuable synthetic tool.

Introduction: The Ascendancy of Fluorinated Building Blocks

The incorporation of fluorine into organic molecules is a well-established strategy for modulating a compound's physicochemical and biological properties.[1] The unique attributes of the fluorine atom—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence lipophilicity, metabolic stability, and binding affinity to biological targets.[2] Consequently, the demand for versatile fluorinated building blocks has surged across the pharmaceutical, agrochemical, and materials science sectors.[3][4]

This compound stands out within this class of reagents due to its dual functionality. The fluorine atom at the para position provides a site for potential nucleophilic aromatic substitution (SNAr) and imparts the characteristic electronic effects of fluorination. Simultaneously, the N,N-diethylamide moiety serves as a powerful directing group for ortho-lithiation, enabling regioselective functionalization of the aromatic ring.[5] This guide will dissect these features, providing a comprehensive technical overview for the effective application of this multifaceted building block.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of a building block's physical and spectral properties is fundamental to its successful application in synthesis.

Physical Properties

This compound is typically a white powder at room temperature.[6] Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄FNO | [7] |

| Molecular Weight | 195.23 g/mol | [7] |

| CAS Number | 10366-88-8 | [7] |

| Appearance | White powder | [6] |

Spectroscopic Analysis

Detailed spectroscopic analysis is crucial for confirming the identity and purity of this compound.

The 1H and 13C NMR spectra of this compound exhibit characteristic signals that are influenced by the fluorine atom and the amide group.

-

1H NMR Spectroscopy: The aromatic region typically shows two multiplets corresponding to the protons ortho and meta to the amide group. The fluorine atom at the para position will introduce additional coupling. The ethyl groups of the amide will present as a quartet and a triplet, though hindered rotation around the C-N amide bond at room temperature can lead to broadening or even distinct signals for the two ethyl groups.[8]

-

13C NMR Spectroscopy: The 13C NMR spectrum is characterized by signals for the aromatic carbons, the carbonyl carbon, and the two carbons of the ethyl groups. The carbon atom bonded to the fluorine will show a large one-bond C-F coupling constant (¹JCF), and smaller two- and three-bond couplings will be observed for the other aromatic carbons.

Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) at m/z 195. The fragmentation pattern is typically dominated by α-cleavage adjacent to the nitrogen atom and cleavage of the C-N bond of the amide.[2][9] Common fragments would include the loss of an ethyl radical to give an ion at m/z 166, and the formation of the 4-fluorobenzoyl cation at m/z 123.

Synthesis of this compound

The most common and straightforward synthesis of this compound involves the acylation of diethylamine with 4-fluorobenzoyl chloride. This method is efficient and scalable.

General Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

4-Fluorobenzoyl chloride

-

Diethylamine

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve diethylamine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 4-fluorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred amine solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo.

-

The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to afford this compound as a pure product.

Key Reactions and Mechanistic Insights

The synthetic utility of this compound is primarily derived from its participation in two key reaction types: Directed ortho-Metalation and Nucleophilic Aromatic Substitution.

Directed ortho-Metalation (DoM)

The N,N-diethylamide group is a powerful Directed Metalation Group (DMG) that facilitates the regioselective deprotonation of the ortho position by a strong organolithium base.[5] This generates a nucleophilic aryllithium species that can be trapped with a wide variety of electrophiles.

The mechanism involves the coordination of the organolithium reagent (e.g., sec-butyllithium) to the Lewis basic carbonyl oxygen of the amide. This pre-coordination brings the base into close proximity to the ortho proton, leading to its facile abstraction. The presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can break up organolithium aggregates and enhance the basicity of the reagent, accelerating the reaction.[10]

Caption: Mechanistic pathway of Directed ortho-Metalation.

The N,N-diethylamide group is considered a strong DMG. In competitive studies, it has been shown to be more effective than a methoxy group but less powerful than an O-carbamate group.[11]

| Directing Group | Relative Directing Ability |

| -OCONEt₂ | Strongest |

| -CONEt₂ | Strong |

| -OMe | Moderate |

| -F | Weak |

This table provides a qualitative comparison based on literature precedence.[3][11]

Materials:

-

This compound

-

sec-Butyllithium (s-BuLi) in cyclohexane

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA), freshly distilled

-

Anhydrous tetrahydrofuran (THF)

-

Electrophile (e.g., iodomethane, benzaldehyde, trimethylsilyl chloride)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

Procedure:

-

To a flame-dried, three-necked flask under an inert atmosphere, add this compound (1.0 equivalent) and dissolve it in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add TMEDA (1.2 equivalents) followed by the dropwise addition of s-BuLi (1.1 equivalents).

-

Stir the resulting solution at -78 °C for 1 hour to ensure complete lithiation.

-

Add the desired electrophile (1.2 equivalents) dropwise to the reaction mixture at -78 °C.

-

Continue stirring at -78 °C for 2-4 hours, then allow the reaction to slowly warm to room temperature.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to yield the ortho-substituted this compound.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom of this compound is susceptible to nucleophilic aromatic substitution, particularly when the aromatic ring is further activated by electron-withdrawing groups or under forcing conditions.[12] This reactivity provides a complementary approach to functionalization at the C4 position.

The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the fluoride ion is eliminated, and the aromaticity of the ring is restored.[13] The rate of this reaction is enhanced by the presence of electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer complex.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Materials:

-

This compound

-

Piperidine (or other secondary amine)

-

Potassium carbonate

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

In a sealable reaction vessel, combine this compound (1.0 equivalent), piperidine (2.0 equivalents), and potassium carbonate (2.0 equivalents) in DMSO.

-

Seal the vessel and heat the reaction mixture to 120-150 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to afford N,N-diethyl-4-(piperidin-1-yl)benzamide.

Applications in Drug Discovery and Materials Science

The unique reactivity profile of this compound makes it a valuable precursor in several areas of chemical research and development.

Medicinal Chemistry and PET Imaging

A significant application of this compound and its derivatives is in the development of Positron Emission Tomography (PET) imaging agents, particularly for the detection of melanoma.[14] The benzamide scaffold has shown an affinity for melanin, and the incorporation of the positron-emitting isotope ¹⁸F allows for non-invasive imaging of metastatic melanoma.[14]

| Derivative | Application | Key Findings |

| [¹⁸F]-DAFBA | Melanoma PET Imaging | High uptake in melanoma cells and favorable in vivo distribution.[11] |

| [¹⁸F]-DMFB | Melanoma PET Imaging | High melanin-targeting ability and tumor-specific uptake.[14] |

Agrochemical Synthesis

Fluorinated compounds are of great interest in the agrochemical industry due to their enhanced biological activity.[3] While specific examples directly utilizing this compound are not as prevalent in publicly available literature, its structural motifs are relevant. The fluorinated benzamide core is present in various herbicides and fungicides, where the fluorine atom contributes to improved efficacy and metabolic stability.[15]

Materials Science

Fluorinated aromatic diamines and diacids are key monomers in the synthesis of high-performance polymers such as polyamides and polyimides.[16] The incorporation of fluorine enhances thermal stability, lowers the dielectric constant, and improves the solubility of these materials, making them suitable for applications in electronics and aerospace.[16] While this compound is not a direct monomer, its derivatives, accessible through the reactions described above, can serve as precursors to such specialized monomers.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It may cause skin and eye irritation. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a versatile and powerful fluorinated building block that offers synthetic chemists a reliable platform for the construction of complex aromatic molecules. Its ability to undergo regioselective ortho-functionalization via directed metalation, coupled with the potential for nucleophilic substitution at the fluorine-bearing carbon, provides a dual-pronged approach to molecular design. The applications of this compound and its derivatives, particularly in the development of PET imaging agents for melanoma, underscore its significance in medicinal chemistry. As the demand for sophisticated fluorinated molecules continues to grow, the strategic application of this compound is poised to play an increasingly important role in advancing drug discovery, agrochemical development, and materials science.

References

-

Fluorinated and Bio-Based Polyamides with High Transparencies and Low Yellowness Index . MDPI. Available at: [Link]

-

4-18F-Fluorobenzamide: A Novel Molecular Probe for High-Contrast PET Imaging of Malignant Melanoma . National Institutes of Health. Available at: [Link]

-

Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution . American Chemical Society Publications. Available at: [Link]

-

Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields . PubMed Central. Available at: [Link]

-

Directed Metalation: A Survival Guide . Baran Lab. Available at: [Link]

-

(PDF) Directed ortho Metalation of Aryl Amides, O-Carbamates, and OMOM Systems. Directed Metalation Group Competition and Cooperation . ResearchGate. Available at: [Link]

-

Contents . The Royal Society of Chemistry. Available at: [Link]

-

The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update . PubMed Central. Available at: [Link]

-

The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update . ACS Publications. Available at: [Link]

-

ortho metalation . Andrew G Myers Research Group. Available at: [Link]

-

New fluorinated functional materials | Request PDF . ResearchGate. Available at: [Link]

-

Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides . PubMed. Available at: [Link]

-

Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments . ResearchGate. Available at: [Link]

-

4-Fluoro-N,N-diethyl-benzamide - Optional[MS (GC)] - Spectrum . SpectraBase. Available at: [Link]

-

Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives . Semantic Scholar. Available at: [Link]

-

This compound | C11H14FNO | CID 3710899 . PubChem. Available at: [Link]

-

Are n-BuLi/TMEDA-Mediated Arene Ortholithiations Directed? Substituent-Dependent Rates, Substituent-Independent Mechanisms . ResearchGate. Available at: [Link]

-

Ion fragmentation of small molecules in mass spectrometry . SlideShare. Available at: [Link]

-

Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions . National Institutes of Health. Available at: [Link]

-

(PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums . ResearchGate. Available at: [Link]

-

Provide the mechanism for the reaction of sodium methoxide with p-fluoro nitrobenzene . Study.com. Available at: [Link]

-

Interpretation of mass spectra . SlidePlayer. Available at: [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction . Available at: [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism . Master Organic Chemistry. Available at: [Link]

-

This compound, 97% CAS NO.10366-88-8 . LookChem. Available at: [Link]

-

Nucleophilic Substitution with amines . YouTube. Available at: [Link]

-

Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group . SciELO. Available at: [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts . Organic Chemistry Data. Available at: [Link]

-

Directed ortho-Lithiation: Observation of an Unexpected 1-Lithio to 3-Lithio Conversion of 1-Lithio-naphthyllithium Compounds with an ortho-Directing 2-(Dimethylamino)methyl Group . ResearchGate. Available at: [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions . PubMed Central. Available at: [Link]

-

Directed ortho-Lithiation Reactions: Position-Specific Introduction of Tributylstannyl Derivative onto β-(N,N-Dimethylamino) ethoxybenzenes . ResearchGate. Available at: [Link]

-

N,N-Diethyl-3-methylbenzamide . MDPI. Available at: [Link]

-

4-Fluorobenzamide | C7H6FNO | CID 71572 . PubChem. Available at: [Link]

-

Question: what are the reaction conditions for a nucleophilic substitution of a haloalkane to form an alcohol? . Reddit. Available at: [Link]

-

NMR spectrum of n,n-diethylbenzamidr . Reddit. Available at: [Link]

-

Nucleophilic Substitution - Amines . YouTube. Available at: [Link]

-

The Role of Synthesis Intermediates in Pharmaceutical Development . Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions . PubMed Central. Available at: [Link]

-

Efficient Two-Step Synthesis of Salicylaldehydes via Directed ortho-Lithiation of in situ N-Silylated O-Aryl N-Isopropylcarbamates . Organic Chemistry Portal. Available at: [Link]

Sources

- 1. 4-Fluorobenzamide(824-75-9) 1H NMR spectrum [chemicalbook.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. ajer.org [ajer.org]

- 5. mdpi.com [mdpi.com]

- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 7. This compound | C11H14FNO | CID 3710899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Design and synthesis of N‑(benzylpiperidinyl)‑4‑fluorobenzamide: A haloperidol analog that reduces neuropathic nociception via σ1 receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. uni-saarland.de [uni-saarland.de]

- 10. baranlab.org [baranlab.org]

- 11. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. uwindsor.ca [uwindsor.ca]

- 16. mdpi.com [mdpi.com]

Introduction: The Rationale for Investigating N,N-diethyl-4-fluorobenzamide

An In-Depth Technical Guide to the Potential Biological Targets of N,N-diethyl-4-fluorobenzamide

This guide provides a comprehensive exploration of the potential biological targets of this compound, a synthetic amide with potential applications in drug discovery. Given the limited direct research on this specific molecule, this document synthesizes information from structurally related compounds to propose and rationalize a series of high-probability biological targets. It is intended for researchers, scientists, and drug development professionals seeking to initiate or advance research programs centered on this and similar chemical scaffolds.

The benzamide functional group is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs with diverse biological activities. The incorporation of a fluorine atom, as seen in this compound, can significantly modulate a molecule's physicochemical properties, including its metabolic stability, binding affinity, and membrane permeability. This makes fluorinated benzamides particularly attractive for the development of novel therapeutics. While this compound itself is not extensively studied, the known biological activities of its structural analogs provide a strong foundation for hypothesizing its potential targets and therapeutic applications. This guide will explore these hypotheses and provide a roadmap for their experimental validation.

Hypothesized Biological Targets and Mechanisms of Action

Based on the pharmacological profiles of structurally similar compounds, we can postulate several potential biological targets for this compound.

Neuromodulatory Activity: Ion Channels and G-Protein Coupled Receptors

The N,N-diethylamide moiety is a common feature in compounds active in the central nervous system. The insect repellent N,N-diethyl-meta-toluamide (DEET), a close structural analog, has been shown to exert its effects through the modulation of octopaminergic synapses in insects and by blocking voltage-gated sodium and potassium channels in mammalian neurons.[1] This suggests that this compound may possess similar neuromodulatory properties.

-

Potential Targets:

-

Voltage-Gated Sodium (Nav) and Potassium (Kv) Channels: Blockade of these channels can lead to a reduction in neuronal excitability, a mechanism relevant for conditions such as epilepsy, neuropathic pain, and cardiac arrhythmias.

-

Octopamine Receptors: In invertebrates, these receptors are crucial for various physiological processes. Targeting them could have applications in the development of novel pesticides or antiparasitic agents.

-

Opioid Receptors: The potent and selective delta-opioid receptor agonism of N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide highlights the potential for the N,N-diethylbenzamide scaffold to interact with this class of receptors.[2] Agonism at the delta-opioid receptor is a promising strategy for the development of novel analgesics with a reduced side-effect profile compared to traditional mu-opioid agonists.

-

-

Proposed Signaling Pathway (Opioid Receptor Agonism):

Caption: Proposed signaling pathway for delta-opioid receptor agonism.

Antimicrobial Activity: Targeting Bacterial Cell Division

Derivatives of fluorinated benzamides have demonstrated potent antibacterial activity by inhibiting the bacterial cell division protein FtsZ.[3] FtsZ is a highly conserved and essential protein in most bacteria, making it an attractive target for the development of new antibiotics.

-

Potential Target:

-

Filamenting temperature-sensitive mutant Z (FtsZ): Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, a critical step in bacterial cytokinesis, leading to filamentation and eventual cell death.

-

Experimental Validation Workflows

A systematic approach is required to validate the hypothesized biological targets of this compound. The following experimental workflows provide a comprehensive strategy for target identification and characterization.

Overall Target Validation Strategy

Caption: A stepwise workflow for target validation and lead optimization.

Detailed Experimental Protocols

Protocol 1: In Silico Molecular Docking

-

Objective: To predict the binding affinity and mode of this compound to the crystal structures of hypothesized targets (e.g., human delta-opioid receptor, Staphylococcus aureus FtsZ).

-

Procedure:

-

Obtain the 3D structure of this compound and perform energy minimization.

-

Retrieve the crystal structures of the target proteins from the Protein Data Bank.

-

Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Define the binding site based on known ligands or active site prediction algorithms.

-

Perform molecular docking using software such as AutoDock Vina or Glide.

-

Analyze the resulting poses and docking scores to predict binding affinity and key interactions.

-

Protocol 2: Radioligand Binding Assay for Opioid Receptors

-

Objective: To determine the binding affinity (Ki) of this compound for mu, delta, and kappa opioid receptors.

-

Materials:

-

Membranes from cells expressing recombinant human opioid receptors.

-

Radioligands (e.g., [3H]DAMGO for mu, [3H]Naltrindole for delta, [3H]U-69,593 for kappa).

-

This compound.

-

Assay buffer, scintillation fluid, and a microplate scintillation counter.

-

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of radioligand and varying concentrations of this compound.

-

After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

-

Quantify the bound radioactivity using a scintillation counter.

-

Calculate the IC50 value and convert it to a Ki value using the Cheng-Prusoff equation.

-

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology

-

Objective: To investigate the effect of this compound on voltage-gated sodium and potassium currents in cultured neurons.

-

Procedure:

-

Culture primary neurons or a suitable neuronal cell line (e.g., SH-SY5Y).

-

Establish a whole-cell patch-clamp recording configuration.

-

Apply voltage protocols to elicit sodium and potassium currents.

-

Perfuse the cells with varying concentrations of this compound and record the changes in current amplitude and kinetics.

-

Construct concentration-response curves to determine the IC50 for channel block.

-

Protocol 4: Bacterial Minimum Inhibitory Concentration (MIC) Assay

-

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of bacteria.

-

Procedure:

-

Prepare a serial dilution of this compound in a 96-well plate.

-

Inoculate each well with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus).

-

Incubate the plate under appropriate conditions.

-

Determine the MIC as the lowest concentration of the compound that prevents visible growth.

-

Synthesis and Structure-Activity Relationship (SAR) Studies

A robust synthetic route is essential for generating analogs to explore the structure-activity relationship.

General Synthesis of this compound

This compound can be synthesized via the acylation of diethylamine with 4-fluorobenzoyl chloride.[4]

-

Reaction: 4-fluorobenzoyl chloride is added dropwise to a cooled solution of diethylamine and a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent like dichloromethane.

-

Workup: The reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., Na2SO4), and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by column chromatography or distillation to yield the final product.

Proposed SAR Strategy

To optimize the activity of this compound, systematic modifications of its structure should be undertaken.

| Modification Site | Proposed Analogs | Rationale |

| N,N-diethyl Group | - N-ethyl-N-methyl, - N,N-dimethyl- Pyrrolidine, Piperidine | To probe the steric and electronic requirements of the amide nitrogen substituents for target binding. |

| Fluorine Position | - 2-fluoro, 3-fluoro isomers | To assess the impact of the fluorine atom's position on activity and selectivity. |

| Aromatic Ring | - Replacement of fluorine with other halogens (Cl, Br)- Addition of other substituents (e.g., methoxy, trifluoromethyl) | To explore the influence of electronic and steric effects on the phenyl ring. |

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel therapeutic agents. The structural similarity to compounds with known neuromodulatory and antimicrobial activities provides a strong rationale for investigating its potential biological targets. The experimental workflows outlined in this guide offer a clear path for the identification and validation of these targets. Future research should focus on a comprehensive pharmacological profiling of this compound, followed by systematic SAR studies to optimize its potency, selectivity, and pharmacokinetic properties. Such a program could lead to the discovery of new lead compounds for a variety of therapeutic areas, from pain management to infectious diseases.

References

-

4-Fluorobenzamide | C7H6FNO | CID 71572 - PubChem. [Link][5]

-

N-(2-Diethylaminoethyl)-4-[18F]fluorobenzamide for imaging melanoma - NCBI. [Link][6]

-

Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed. [Link][3]

-

N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues - PubMed. [Link][2]

-

Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET) | PLOS One. [Link][1]

Sources

- 1. Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET) | PLOS One [journals.plos.org]

- 2. N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. 4-Fluorobenzamide | C7H6FNO | CID 71572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-(2-Diethylaminoethyl)-4-[18F]fluorobenzamide for imaging melanoma - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Compass of Potency: An In-depth Technical Guide to the Structure-Activity Relationship of N,N-diethyl-4-fluorobenzamide Derivatives

Foreword: Decoding the Benzamide Blueprint

In the landscape of modern medicinal chemistry, the benzamide scaffold stands as a testament to structural elegance and functional versatility. Its derivatives have yielded a rich harvest of therapeutic agents, acting on a diverse array of biological targets. Among these, the N,N-diethyl-4-fluorobenzamide core represents a particularly intriguing starting point for drug discovery. The strategic placement of a fluorine atom on the phenyl ring, coupled with the N,N-diethyl substitution on the amide, imparts a unique combination of physicochemical properties that can profoundly influence pharmacokinetic and pharmacodynamic profiles.

This technical guide is crafted for the discerning researcher, scientist, and drug development professional. It eschews a rigid, templated approach in favor of a narrative that delves into the causal relationships between molecular structure and biological activity. We will not merely list facts; we will explore the "why" behind the "what," offering field-proven insights into the experimental choices that drive the optimization of this promising class of compounds. Our journey will be grounded in scientific integrity, with every protocol and mechanistic claim substantiated by authoritative sources.

The this compound Core: A Privileged Scaffold

The this compound molecule is more than a mere collection of atoms; it is a carefully balanced architecture. The lipophilic N,N-diethyl group can facilitate passage across biological membranes, while the amide linkage provides a crucial hydrogen bond acceptor and a metabolically stable connection. The 4-fluoro substituent is a key modulator. Fluorine's high electronegativity can alter the electronic properties of the phenyl ring, influencing pKa and modifying interactions with protein targets.[1] Furthermore, the carbon-fluorine bond is exceptionally strong, often enhancing metabolic stability by blocking sites of oxidative metabolism.[1]

dot graph "core_structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4"; "C1" [label="C", pos="0,1!", color="#202124", fontcolor="#202124"]; "C2" [label="C", pos="-0.866,0.5!", color="#202124", fontcolor="#202124"]; "C3" [label="C", pos="-0.866,-0.5!", color="#202124", fontcolor="#202124"]; "C4" [label="C", pos="0,-1!", color="#202124", fontcolor="#202124"]; "C5" [label="C", pos="0.866,-0.5!", color="#202124", fontcolor="#202124"]; "C6" [label="C", pos="0.866,0.5!", color="#202124", fontcolor="#202124"]; "C7" [label="C", pos="1.866,1!", color="#202124", fontcolor="#202124"]; "O1" [label="O", pos="2.366,1.866!", color="#EA4335", fontcolor="#202124"]; "N1" [label="N", pos="2.732,0.5!", color="#4285F4", fontcolor="#FFFFFF"]; "C8" [label="CH2", pos="3.598,1!", color="#202124", fontcolor="#202124"]; "C9" [label="CH3", pos="4.464,0.5!", color="#202124", fontcolor="#202124"]; "C10" [label="CH2", pos="3.598,0!", color="#202124", fontcolor="#202124"]; "C11" [label="CH3", pos="4.464,-0.5!", color="#202124", fontcolor="#202124"]; "F1" [label="F", pos="0,-2!", color="#34A853", fontcolor="#FFFFFF"];

edge [color="#5F6368"]; "C1" -- "C2"; "C2" -- "C3"; "C3" -- "C4"; "C4" -- "C5"; "C5" -- "C6"; "C6" -- "C1"; "C6" -- "C7"; "C7" -- "O1" [style=double]; "C7" -- "N1"; "N1" -- "C8"; "C8" -- "C9"; "N1" -- "C10"; "C10" -- "C11"; "C4" -- "F1"; }

Core structure of this compound.

Navigating the Structure-Activity Landscape: A Tale of Three Regions

The exploration of the structure-activity relationship (SAR) of this compound derivatives can be systematically approached by considering modifications to three key regions of the molecule:

-

Region A: The Benzamide Ring

-

Region B: The N,N-diethylamino Group

-

Region C: The Amide Linker

Region A: The Influence of Phenyl Ring Substitution

The substitution pattern on the benzamide phenyl ring is a critical determinant of biological activity. The position and nature of substituents can dramatically alter affinity and efficacy.

-

The Role of the 4-Fluoro Substituent: The fluorine atom at the para-position is not merely a placeholder. Its electron-withdrawing nature can influence the acidity of the amide proton (in related primary or secondary amides) and modulate the overall electronic character of the ring system. This can be crucial for establishing specific interactions within a receptor binding pocket. In a broader context, halogenation of benzamides has been shown to significantly impact receptor affinity. For instance, in the realm of dopamine D2 receptor ligands, halogenated benzamides like raclopride exhibit higher affinity compared to their non-halogenated counterparts.[4]

-